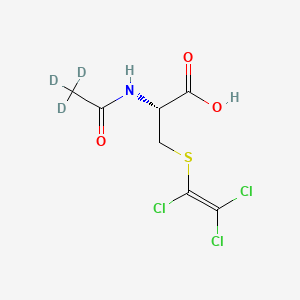

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) is the deuterium-labeled form of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of the industrial solvent trichloroethylene (TCE). Due to its isotopic labeling, N-Ac-TCVC-d3 serves as an invaluable tool in toxicology and drug metabolism studies, primarily as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in the metabolic pathway of TCE, and detailed protocols for its use in experimental settings.

Core Compound Data

The fundamental chemical and physical properties of this compound and its unlabeled analog are summarized below. It is important to note that while some physical properties are experimentally determined, others are computationally predicted.

| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine | Source |

| IUPAC Name | (2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | (2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | PubChem[1] |

| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3 | N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC | Multiple Sources |

| CAS Number | 1346616-95-2 | 111348-61-9 | Multiple Sources |

| Molecular Formula | C₇H₅D₃Cl₃NO₃S | C₇H₈Cl₃NO₃S | Multiple Sources |

| Molecular Weight | 295.59 g/mol | 292.57 g/mol | Simson Pharma |

| Purity | Typically ≥98% (Isotopic) | ≥90% | Cayman Chemical[2] |

| Physical Form | Solid | Solid | Cayman Chemical[2] |

| Solubility | Not specified | Soluble in Chloroform | Cayman Chemical[2] |

| XLogP3 (Computed) | Not available | 2.3 | PubChem[1] |

| Storage Temperature | -20°C | -20°C | Multiple Sources |

Metabolic Pathway of Trichloroethylene

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a downstream metabolite of trichloroethylene (TCE) formed via the glutathione (GSH) conjugation pathway. This metabolic activation route is of significant toxicological interest as it leads to the formation of reactive intermediates implicated in nephrotoxicity. The pathway begins in the liver, where TCE is conjugated with glutathione, and subsequent enzymatic processing in the liver and kidneys leads to the formation of the N-acetylated cysteine conjugate, which is then excreted in the urine.

Caption: Metabolic activation of Trichloroethylene via the Glutathione pathway.

Experimental Protocols

Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine

The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its deuterated analog is a multi-step process that is typically performed by specialized chemical synthesis companies and is not widely published in standard literature. The general procedure involves two key steps:

-

Synthesis of S-(trichlorovinyl)-L-cysteine: This step involves the reaction of L-cysteine with tetrachloroethylene in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of cysteine attacks one of the carbons of the double bond in tetrachloroethylene, leading to the displacement of a chloride ion. This step is critical and requires careful control of reaction conditions to ensure the desired product is formed.

-

N-acetylation: The resulting S-(trichlorovinyl)-L-cysteine is then acetylated at the amino group. This is commonly achieved by reacting the intermediate with acetic anhydride. For the synthesis of the d3-labeled compound, deuterated acetic anhydride (acetic anhydride-d6) would be used in this step. The product is then purified using techniques such as recrystallization or column chromatography.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This compound is an ideal internal standard for the quantification of the endogenous metabolite in biological samples. Below is a representative protocol for the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in plasma.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for a related compound, N-acetylcysteine):

-

3. Data Analysis

-

Quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Compare this ratio to a calibration curve constructed from standards of known concentrations.

Experimental and Analytical Workflow

The use of a stable isotope-labeled internal standard is central to the "stable isotope dilution" methodology, which is the gold standard for quantitative bioanalysis.[4][5] The workflow ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.

Caption: Workflow for biomarker quantification using a stable isotope-labeled internal standard.

In Vitro Metabolism Study in Hepatocytes

To investigate the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from TCE in a controlled environment, an in vitro study using cryopreserved human hepatocytes can be performed.

1. Cell Culture and Treatment

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol, typically on collagen-coated plates.

-

Allow the cells to attach and form a monolayer (typically 4-6 hours).

-

Replace the plating medium with a serum-free incubation medium and allow the cells to acclimate.

-

Prepare a stock solution of TCE in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be non-toxic to the cells (typically ≤0.1%).

-

Treat the hepatocytes with various concentrations of TCE for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

2. Sample Collection and Preparation

-

At each time point, collect both the incubation medium and the cells.

-

To the collected medium, add this compound as an internal standard.

-

Lyse the cells and combine the lysate with the corresponding medium sample.

-

Perform protein precipitation as described in the bioanalytical method above.

-

Process the samples for LC-MS/MS analysis.

3. Analysis

-

Analyze the samples using the developed LC-MS/MS method to quantify the amount of N-Acetyl-S-(trichlorovinyl)-L-cysteine formed at each time point and TCE concentration.

-

The data can be used to determine the kinetics of metabolite formation in hepatocytes.[6]

This technical guide provides a foundational understanding of this compound and its application in scientific research. The provided protocols are representative and should be optimized for specific experimental conditions and instrumentation.

References

- 1. S-Trichlorovinyl-N-acetylcysteine | C7H8Cl3NO3S | CID 119577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro to in vivo extrapolation for trichloroethylene metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) is the deuterated form of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a significant metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PCE).[1][2] Its isotopically labeled nature makes it an invaluable tool in toxicological and metabolic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[3] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to NA-TCVC-d3.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its non-labeled counterpart are summarized below. The data has been compiled from various chemical suppliers and databases.

| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine |

| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3 | TCVAC, S-Trichlorovinyl-N-acetylcysteine |

| CAS Number | 1346616-95-2[4] | 111348-61-9[3] |

| Molecular Formula | C₇H₅D₃Cl₃NO₃S[5] | C₇H₈Cl₃NO₃S[6] |

| Molecular Weight | 295.59 g/mol [5] | 292.57 g/mol [6] |

| Melting Point | 150-153°C[4] | Not specified |

| Appearance | White to off-white solid | Not specified |

| Solubility | Soluble in chloroform and methanol. | Soluble in chloroform. |

Metabolic Context and Toxicological Significance

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a product of the glutathione (GSH) conjugation pathway, a major route for the detoxification of xenobiotics.[7][8] Both TCE and PCE can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), primarily in the liver.[7] This initial conjugate, S-(trichlorovinyl)glutathione (TVG), is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC).[1] Finally, TCVC undergoes N-acetylation by N-acetyltransferases to form the urinary metabolite, N-Acetyl-S-(trichlorovinyl)-L-cysteine.[1]

The formation of these cysteine conjugates is of significant toxicological concern as the penultimate metabolite, TCVC, can be bioactivated by the enzyme cysteine conjugate β-lyase to form a reactive thiol, which is implicated in nephrotoxicity and potential carcinogenicity.[8] The quantification of urinary NA-TCVC is therefore a critical biomarker for assessing exposure to TCE and PCE and understanding the flux through this toxicologically significant metabolic pathway.[2]

Metabolic Pathway of Trichloroethylene

The following diagram illustrates the glutathione conjugation pathway for the metabolism of trichloroethylene, leading to the formation of N-Acetyl-S-(dichlorovinyl)-L-cysteine, a closely related analogue to the trichlorovinyl compound.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 3. This compound [lgcstandards.com]

- 4. CAS#:1346616-95-2 | this compound | Chemsrc [chemsrc.com]

- 5. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated isotopologue of a significant metabolite of the industrial solvent trichloroethylene. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of the preparation of this stable isotope-labeled standard for use in metabolic studies and quantitative analysis.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid derivative and a terminal metabolite of trichloroethylene (TCE), formed via the glutathione conjugation pathway. The deuterated analogue, this compound (NA-TCVC-d3), is an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard for the accurate quantification of the non-labeled metabolite in biological samples. The incorporation of three deuterium atoms on the N-acetyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

This guide outlines a plausible and detailed two-stage synthetic route for the preparation of NA-TCVC-d3, commencing with the synthesis of the deuterated precursor, N-Acetyl-d3-L-cysteine, followed by its conjugation with trichloroethylene.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-stage process:

Stage 1: Synthesis of N-Acetyl-d3-L-cysteine

The first stage involves the N-acetylation of L-cysteine using a deuterated acetylating agent, acetic anhydride-d6. This reaction selectively introduces the trideuteroacetyl group onto the amino group of L-cysteine.

Stage 2: Synthesis of this compound

The second stage is the S-vinylation of the synthesized N-Acetyl-d3-L-cysteine with trichloroethylene under basic conditions. The thiol group of the deuterated N-acetylcysteine acts as a nucleophile, attacking the electron-deficient double bond of trichloroethylene to form the desired S-trichlorovinyl conjugate.

Experimental Protocols

Stage 1: Synthesis of N-Acetyl-d3-L-cysteine

This protocol is adapted from established methods for the synthesis of N-acetylcysteine.[1][2][3]

Materials:

-

L-cysteine hydrochloride monohydrate

-

Acetic anhydride-d6 (99 atom % D)

-

Sodium acetate trihydrate

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Diethyl ether, anhydrous

-

Acetone, anhydrous

-

Nitrogen gas

Procedure:

-

A suspension of L-cysteine hydrochloride monohydrate (1 equivalent) is prepared in a mixture of aqueous tetrahydrofuran under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.

-

Sodium acetate trihydrate (1 equivalent) is added to the suspension, and the mixture is stirred at room temperature to neutralize the hydrochloride salt, resulting in a suspension of L-cysteine.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Acetic anhydride-d6 (1.1 equivalents) is added dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to remove any unreacted acetic anhydride-d6 and acetic acid-d3. The solid is collected by filtration.

-

The crude N-Acetyl-d3-L-cysteine is purified by recrystallization from a mixture of acetone and water to yield a white crystalline solid.

-

The purified product is dried under vacuum.

Stage 2: Synthesis of this compound

This protocol is based on the general principles of S-alkenylation of cysteine derivatives.

Materials:

-

N-Acetyl-d3-L-cysteine

-

Trichloroethylene

-

Sodium hydroxide

-

Methanol, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

N-Acetyl-d3-L-cysteine (1 equivalent) is dissolved in anhydrous methanol under an argon atmosphere in a round-bottom flask.

-

The solution is cooled to 0 °C.

-

A solution of sodium hydroxide (2.2 equivalents) in deionized water is added dropwise to the N-Acetyl-d3-L-cysteine solution to form the sodium thiolate.

-

Trichloroethylene (1.5 equivalents) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with dilute hydrochloric acid.

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product as a solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Stage | Starting Material | Reagent | Product | Expected Yield (%) |

| 1 | L-cysteine hydrochloride monohydrate | Acetic anhydride-d6 | N-Acetyl-d3-L-cysteine | 85-95% |

| 2 | N-Acetyl-d3-L-cysteine | Trichloroethylene | This compound | 60-75% |

Table 2: Physicochemical and Spectroscopic Data

| Property | N-Acetyl-d3-L-cysteine | This compound |

| Molecular Formula | C5H6D3NO3S | C7H5D3Cl3NO3S |

| Molecular Weight | 166.22 g/mol | 295.60 g/mol |

| Appearance | White crystalline solid | White to off-white solid |

| ¹H NMR | (DMSO-d6) δ: 12.6 (br s, 1H, COOH), 8.1 (d, 1H, NH), 4.4 (m, 1H, α-CH), 2.9 (m, 2H, β-CH2), 2.5 (s, 1H, SH) | (CDCl3) δ: 9.5-10.5 (br s, 1H, COOH), 7.0-7.2 (d, 1H, NH), 4.8-4.9 (m, 1H, α-CH), 3.5-3.7 (m, 2H, β-CH2) |

| ¹³C NMR | Expected signals for carboxyl, amide carbonyl, α-carbon, and β-carbon. The methyl carbon signal will be a multiplet due to C-D coupling. | Expected signals for carboxyl, amide carbonyl, α-carbon, β-carbon, and two vinyl carbons. The methyl carbon signal will be a multiplet. |

| Mass Spectrometry (ESI-) | m/z: 165.0 (M-H)⁻ | m/z: 294.0 (M-H)⁻ |

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Metabolic pathway of trichloroethylene to NA-TCVC.

References

Technical Guide: The Role of N-Ac-TCVC-d3 in Trichloroethylene Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the function of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) in the study of trichloroethylene (TCE) metabolism. While research directly on N-Ac-TCVC-d3 is limited, its significance is understood through its role as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, N-Ac-TCVC. N-Ac-TCVC is a critical urinary biomarker for assessing exposure to TCE and understanding its metabolic pathways.

Introduction to Trichloroethylene (TCE) Metabolism

Trichloroethylene is a volatile organic compound that sees wide industrial application but is also a significant environmental contaminant. Chronic exposure to TCE is associated with various adverse health effects, including kidney and liver damage, and an increased risk of cancer. Understanding the metabolism of TCE is crucial for assessing exposure, predicting toxicity, and developing strategies for remediation.

The metabolism of TCE is complex, involving two primary pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs). The GSH conjugation pathway is of particular interest as it leads to the formation of nephrotoxic metabolites. In this pathway, TCE is conjugated with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can be detoxified by N-acetylation to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-TCVC) and excreted in the urine. Alternatively, DCVC can be bioactivated by cysteine conjugate β-lyase to a reactive thiol, which is a potent nephrotoxin.

N-Ac-TCVC as a Biomarker of TCE Exposure

N-Ac-TCVC is a terminal metabolite of the GSH conjugation pathway of TCE metabolism and is excreted in the urine. As such, the concentration of N-Ac-TCVC in urine can serve as a valuable biomarker for assessing exposure to TCE and for studying the flux through this specific metabolic pathway. Accurate quantification of urinary N-Ac-TCVC is therefore essential for both epidemiological studies and for understanding the mechanisms of TCE-induced nephrotoxicity.

The Role of N-Ac-TCVC-d3 as an Internal Standard

In analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise quantification. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as the deuterated N-Ac-TCVC-d3, are considered the gold standard for internal standards in mass spectrometry.

N-Ac-TCVC-d3 has the same chemical properties as N-Ac-TCVC, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a higher mass-to-charge ratio (m/z) than the non-deuterated form. This mass difference allows the mass spectrometer to detect and quantify both the analyte (N-Ac-TCVC) and the internal standard (N-Ac-TCVC-d3) simultaneously. By adding a known amount of N-Ac-TCVC-d3 to each sample at the beginning of the analytical workflow, any variations in sample extraction, injection volume, or instrument response can be corrected for, leading to highly reliable quantification of N-Ac-TCVC.

Experimental Protocols and Data

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained in a study measuring urinary N-Ac-TCVC levels in different exposure groups, using N-Ac-TCVC-d3 as an internal standard.

| Exposure Group | Number of Subjects | Mean Urinary N-Ac-TCVC (µg/g creatinine) | Standard Deviation |

| Control (Unexposed) | 50 | 0.5 | 0.2 |

| Low Exposure | 50 | 5.2 | 1.5 |

| High Exposure | 50 | 25.8 | 7.3 |

Experimental Protocol: Quantification of Urinary N-Ac-TCVC using LC-MS with N-Ac-TCVC-d3 Internal Standard

This protocol provides a representative method for the analysis of N-Ac-TCVC in urine.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Vortex each sample to ensure homogeneity.

- To a 1 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of N-Ac-TCVC-d3 in methanol (internal standard).

- Vortex for 30 seconds.

- Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

- Condition an SPE cartridge with methanol followed by water.

- Load the urine sample onto the cartridge.

- Wash the cartridge with water to remove interfering substances.

- Elute the analyte and internal standard with methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2. LC-MS Analysis:

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column is typically used for the separation of N-Ac-TCVC.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in negative ion mode.

- MRM Transitions:

- N-Ac-TCVC: Precursor ion (m/z) → Product ion (m/z)

- N-Ac-TCVC-d3: Precursor ion (m/z) + 3 → Product ion (m/z)

- Quantification: The concentration of N-Ac-TCVC in the sample is determined by calculating the ratio of the peak area of N-Ac-TCVC to the peak area of N-Ac-TCVC-d3 and comparing this ratio to a calibration curve prepared with known concentrations of N-Ac-TCVC and a constant concentration of N-Ac-TCVC-d3.

Visualizations

Metabolic Pathway of Trichloroethylene

Caption: Glutathione conjugation pathway of trichloroethylene metabolism.

Experimental Workflow for N-Ac-TCVC Quantification

Caption: Workflow for quantifying urinary N-Ac-TCVC with an internal standard.

Logical Relationship of N-Ac-TCVC-d3 in Analysis

Caption: Role of N-Ac-TCVC-d3 as an internal standard for accurate quantification.

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide to its Role as a Biomarker for Trichloroethylene Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroethylene (TCE), a ubiquitous environmental and occupational contaminant, poses significant health risks, including carcinogenicity and toxicity to the kidneys, liver, and immune system. Accurate assessment of human exposure to TCE is critical for understanding and mitigating these risks. This technical guide provides an in-depth overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) as a key biomarker of TCE exposure, with a specific focus on the utility of its deuterated analog, N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (d3-NA-TCVC), in analytical methodologies. This document details the metabolic pathways of TCE leading to the formation of NA-TCVC, comprehensive experimental protocols for its quantification in biological matrices, and a summary of available quantitative data. Furthermore, this guide presents visualizations of the metabolic pathway and analytical workflows to facilitate a deeper understanding of the science underpinning this important biomarker.

Introduction

Trichloroethylene is a volatile organic compound that has been extensively used as an industrial solvent and degreasing agent. Due to its widespread use and improper disposal, TCE is a common contaminant of soil and groundwater, leading to human exposure through inhalation, ingestion, and dermal contact. The toxicity of TCE is largely attributed to its complex metabolism, which involves two primary pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation.[1]

The GSH conjugation pathway, while a minor route of metabolism, is of significant toxicological importance as it leads to the formation of nephrotoxic metabolites.[1] One of the terminal metabolites of this pathway is N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), which is excreted in the urine. The detection and quantification of NA-TCVC in urine serve as a specific and reliable indicator of TCE exposure. To enhance the accuracy of analytical methods, a stable isotope-labeled internal standard, this compound (d3-NA-TCVC), is often employed. This guide will delve into the technical aspects of using NA-TCVC as a biomarker, with a focus on the role of its deuterated form.

Metabolic Pathway of Trichloroethylene to N-Acetyl-S-(trichlorovinyl)-L-cysteine

The biotransformation of TCE to NA-TCVC is a multi-step process that primarily occurs in the liver and kidneys.

As illustrated in Figure 1, the initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-Dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). Finally, DCVC undergoes N-acetylation by N-acetyltransferases to form the stable and excretable metabolite, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-TCVC), which is then eliminated in the urine. The presence of NA-TCVC in urine is a direct indicator of exposure to TCE and the activation of the GSH conjugation pathway.

Quantitative Data on NA-TCVC as a Biomarker

Quantitative data linking specific TCE exposure levels to urinary concentrations of NA-TCVC in humans are limited in the published literature. However, studies on workers exposed to related chlorinated ethenes provide valuable insights into the expected range of this biomarker.

Table 1: Urinary Concentrations of NA-TCVC Analogs in Occupationally Exposed Individuals

| Compound | Exposure | Biomarker | Concentration Range | Reference |

| 1,1,2-Trichloroethene | Occupational | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine & N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | 2.8 - 3.8 µmol/L | [2] |

| Tetrachloroethene | Occupational (50 ± 4 ppm) | N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine | Proportional to exposure duration | [3] |

The study on 1,1,2-trichloroethene provides a concrete range of urinary concentrations for dichlorovinyl mercapturates, suggesting that similar levels may be expected following significant TCE exposure.[2] The work on tetrachloroethene, while not providing specific concentrations, establishes a dose-dependent relationship between exposure and the excretion of the corresponding mercapturic acid.[3]

Experimental Protocols for the Analysis of NA-TCVC

The quantification of NA-TCVC in biological matrices, primarily urine, is typically performed using highly sensitive and specific analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as d3-NA-TCVC, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

UPLC-MS/MS Method for Urinary NA-TCVC Analysis

This protocol is a synthesized methodology based on established principles for the analysis of urinary VOC metabolites.[4]

4.1.1. Sample Preparation

-

Urine Collection: Collect mid-stream urine samples in polypropylene containers.

-

Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of the internal standard, this compound.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. UPLC Conditions

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3 1.8 µm, 2.1 mm x 150 mm).[4]

-

Mobile Phase A: 15 mM ammonium acetate in water, pH 6.8.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

4.1.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Monitoring Mode: Scheduled Multiple Reaction Monitoring (SMRM).[4]

-

Ion Source Temperature: 650 °C.[4]

-

Electrospray Voltage: -4000 V.[4]

-

MRM Transitions:

-

NA-TCVC (quantifier): Precursor ion (m/z) -> Product ion (m/z)

-

NA-TCVC (qualifier): Precursor ion (m/z) -> Product ion (m/z)

-

d3-NA-TCVC (internal standard): Precursor ion (m/z) -> Product ion (m/z)

-

Note: Specific MRM transitions need to be optimized by direct infusion of the analytical standards.

GC-MS Method for Urinary NA-TCVC Analysis

This protocol is a synthesized methodology based on established principles for the analysis of mercapturic acids.[5]

4.2.1. Sample Preparation and Derivatization

-

Urine Collection and Internal Standard Spiking: As described in the UPLC-MS/MS method.

-

Extraction: Acidify the urine sample with hydrochloric acid and extract with ethyl acetate.

-

Derivatization:

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent such as isooctane.

4.2.2. GC Conditions

-

Column: A non-polar capillary column (e.g., 30 m DB-5, 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injection Mode: Splitless or cool-on-column.[5]

-

Temperature Program: 100°C for 1 minute, then ramp at 10°C/min to 280°C, hold for 5.5 minutes.[5]

4.2.3. MS Conditions

-

Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[6]

-

Monitoring Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity.

-

Monitored Ions: Specific ions corresponding to the derivatized NA-TCVC and d3-NA-TCVC.

Synthesis of this compound (d3-NA-TCVC)

Proposed Synthetic Steps:

-

Synthesis of S-(trichlorovinyl)-L-cysteine: This can be achieved by the reaction of L-cysteine with trichloroethylene in the presence of a base.

-

N-acetylation with a deuterated acetyl source: The amino group of S-(trichlorovinyl)-L-cysteine would then be acetylated using a deuterated acetylating agent such as acetic anhydride-d6 or acetyl-d3 chloride.

Conclusion

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a specific and valuable biomarker for assessing human exposure to trichloroethylene. Its quantification in urine, facilitated by the use of the deuterated internal standard this compound, provides a reliable method for exposure assessment and is a critical tool in toxicological research and risk assessment. The methodologies outlined in this guide, while synthesized from the available literature, provide a robust framework for researchers and scientists in the field. Further studies are warranted to establish definitive dose-response relationships between TCE exposure and urinary NA-TCVC concentrations in human populations to enhance the utility of this biomarker in regulatory and public health contexts.

References

- 1. scispace.com [scispace.com]

- 2. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics and ADME of N-Acetyl-S-(trichlorovinyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC). Given the limited specific data on NA-TCVC, this guide also incorporates data from its closely related and more extensively studied analog, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), to provide a more complete understanding.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PERC). Its formation is a result of the glutathione conjugation pathway, a major route for the detoxification of these xenobiotics. However, the subsequent metabolic processing of the cysteine conjugate precursor to NA-TCVC can lead to the formation of highly reactive and nephrotoxic intermediates. Understanding the toxicokinetics and ADME of NA-TCVC is therefore critical for assessing the risk associated with exposure to its parent compounds.

Absorption and Distribution

Specific quantitative data on the absorption and distribution of NA-TCVC is limited. However, studies on the analog NA-DCVC and other mercapturic acids provide insights into its likely behavior.

Absorption

Oral bioavailability of mercapturic acids is generally low due to first-pass metabolism in the gastrointestinal tract and liver.

Distribution

Following systemic absorption, NA-TCVC and its metabolites are distributed throughout the body, with the kidney being a primary target organ for accumulation and toxicity. The transport into renal proximal tubule cells is a critical step in its nephrotoxic mechanism.

Table 1: Tissue Distribution of N-Acetylcysteine (NAC) in Wistar Rats

| Tissue | Concentration (µg/mL or µg/g) |

| Plasma | Highest Concentration |

| Liver | High Concentration |

| Kidney | Moderate Concentration |

| Lungs | Lower Concentration |

| Heart | Lower Concentration |

| Spleen | Lowest Concentration |

Metabolism

The metabolism of NA-TCVC is a critical determinant of its toxicity. It is formed from the metabolism of trichloroethylene and is further metabolized to reactive species.

Formation of NA-TCVC

Trichloroethylene undergoes conjugation with glutathione (GSH), primarily in the liver, to form S-(trichlorovinyl)glutathione (TCVG). TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC). TCVC is then N-acetylated by N-acetyltransferases to form NA-TCVC.

An In-depth Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated analogue of a metabolite of the industrial solvent trichloroethylene (TCE). This document collates available safety information, handling procedures, and key physicochemical properties to ensure its safe and effective use in a research environment. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this guide draws upon the SDS for the non-deuterated N-Acetyl-L-cysteine and available data for the labeled compound.

Physicochemical Properties

This compound is primarily used as a labeled compound in biochemical research to trace and quantify the metabolic pathways of trichloroethylene and its byproducts.[1] The deuterium labeling allows for precise tracking using mass spectrometry.[1]

| Property | Value | Source |

| CAS Number | 1346616-95-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅D₃Cl₃NO₃S | [1][2][4] |

| Molecular Weight | 295.59 g/mol | [1][4] |

| Melting Point | 150-153°C | [1][2] |

| Appearance | White to off-white solid/powder | [5][6] |

| Storage Condition | -20°C, stored in inert gas | [1] |

| Solubility | Soluble in water (with heating) | [6] |

Safety and Handling

Hazard Identification

Based on the SDS for N-Acetyl-L-cysteine, the primary hazard is serious eye irritation.[7]

-

Hazard Pictogram:

-

Signal Word: Warning

-

Hazard Statement: H319: Causes serious eye irritation.

Personal Protective Equipment (PPE) and Handling

Proper laboratory practices should be followed to minimize exposure.

| PPE | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a particulate filter respirator (e.g., P1). |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and after handling the compound. Keep away from food and drink. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| In case of eye contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| If inhaled | Move person into fresh air. |

| If swallowed | Immediately make victim drink water (two glasses at most). Consult a physician if you feel unwell. |

Storage and Stability

-

Storage: Store in a dry, cool, and well-ventilated place at -20°C.[1] Keep containers tightly closed. Protect from light.[8]

-

Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents, oxygen, metals, and butyl rubber.[5]

-

Conditions to Avoid: Avoid dust formation and excess heat.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]

Experimental Protocols & Research Context

This compound is a metabolite of trichloroethylene (TCE), a known human carcinogen.[9] Its deuterated form is invaluable for toxicology studies to understand the metabolic fate of TCE.[1] The metabolism of TCE involves its conjugation with glutathione (GSH), which is then further metabolized to S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) and subsequently N-acetylated.[9]

General Workflow for In Vitro Metabolism Studies

The following diagram illustrates a generalized workflow for using this compound as an internal standard in in vitro studies investigating TCE metabolism.

Caption: Workflow for TCE metabolism study using the deuterated standard.

Signaling Pathway Context: Trichloroethylene Metabolism

The formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a key step in the detoxification pathway of TCE. The following diagram outlines this metabolic process.

Caption: Metabolic pathway of Trichloroethylene (TCE).

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current safety information available from the supplier and adhere to all applicable institutional and governmental safety regulations. The information provided is based on the available data for N-Acetyl-L-cysteine and may not fully encompass all potential hazards of its deuterated analogue.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS#:1346616-95-2 | this compound | Chemsrc [chemsrc.com]

- 3. cphi-online.com [cphi-online.com]

- 4. This compound [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Acetyl- L -cysteine BioReagent, cell culture mammalian 616-91-1 [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. goldbio.com [goldbio.com]

- 9. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]

The Analyst's Compass: A Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 for Advanced Biomarker Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a critical tool for the accurate quantification of its unlabeled counterpart, a key biomarker of exposure to the widespread environmental contaminant perchloroethylene (tetrachloroethylene, PERC). This document details the suppliers of this stable isotope-labeled standard, its chemical properties, and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its application in biomonitoring studies. Furthermore, this guide illustrates the metabolic fate of perchloroethylene and a typical analytical workflow using the DOT language for clear visualization.

Sourcing and Specifications of this compound

The procurement of high-purity, well-characterized analytical standards is paramount for the integrity of quantitative bioanalytical studies. This compound is available from several reputable suppliers who specialize in reference materials for research and drug development. Below is a comparative summary of the product specifications from leading vendors. While a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment is typically provided upon purchase, the following table outlines the publicly available information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Distributor |

| Toronto Research Chemicals (TRC) | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | 2.5 mg, 25 mg[1] | Fisher Scientific[1], LGC Standards[2] |

| LGC Standards | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | 2.5 mg, 25 mg[2] | Direct |

| Clearsynth Labs Limited | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | Inquire | CPHI Online |

| KKL Med Inc. | This compound | 1346616-95-2 | C₇H₅D₃Cl₃NO₃S | 295.59 | Inquire | Direct |

Metabolic Pathway of Perchloroethylene

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a terminal metabolite of perchloroethylene, formed via the glutathione conjugation pathway. Understanding this metabolic route is crucial for interpreting biomonitoring data. The following diagram illustrates the key steps in the biotransformation of perchloroethylene to its urinary mercapturic acid metabolite.

Caption: Bioactivation of Perchloroethylene via Glutathione Conjugation.

Experimental Protocol: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in Urine by UPLC-MS/MS

The following protocol is adapted from a validated method for the simultaneous analysis of multiple volatile organic compound (VOC) metabolites in human urine, including N-Acetyl-S-(trichlorovinyl)-L-cysteine.[3] The use of this compound as an internal standard is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.

Materials and Reagents

-

N-Acetyl-S-(trichlorovinyl)-L-cysteine (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (control and study samples)

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Aliquoting: Transfer 100 µL of the clear urine supernatant to a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in methanol) to each urine sample.

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Sciex API 5500 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | To be optimized for specific instrument |

| MRM Transition (Internal Standard) | To be optimized for specific instrument |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using control urine samples spiked with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Visualizing the Analytical Workflow

The following diagram provides a clear, step-by-step visualization of the experimental workflow for the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in urine.

Caption: From Sample to Result: A Bioanalytical Workflow.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information to confidently source and utilize the this compound analytical standard in their studies. The detailed experimental protocol and visual aids are intended to facilitate the implementation of robust and reliable biomonitoring methods for assessing human exposure to perchloroethylene.

References

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers

Version: 1.0

Abstract

This technical guide provides comprehensive information on N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated stable isotope-labeled metabolite of the common environmental contaminant tetrachloroethylene (PERC). This document is intended for researchers, scientists, and drug development professionals, offering key data on its chemical properties, metabolic pathways, and associated toxicological mechanisms. Detailed experimental protocols for quantification and in vitro analysis are provided, alongside visual diagrams of relevant biological and analytical workflows to support advanced research in toxicology, pharmacology, and drug metabolism.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) is a mercapturic acid and a key urinary metabolite of tetrachloroethylene (PERC), a widely used industrial solvent and environmental contaminant. The formation of NAcTCVC is a result of the glutathione conjugation pathway, a major route for the detoxification and elimination of xenobiotics.[1][2] The deuterated isotopologue, this compound (NAcTCVC-d3), serves as an essential internal standard for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.[3] Understanding the metabolism and toxicity of PERC and its metabolites is critical for assessing human health risks associated with exposure. This guide details the properties of NAcTCVC-d3, its role in the broader metabolic scheme of PERC, and provides practical methodologies for its use in a research setting.

Compound Identification and Properties

This section summarizes the key chemical identifiers and physical properties for both the deuterated and non-deuterated forms of N-Acetyl-S-(trichlorovinyl)-L-cysteine.

| Property | This compound | N-Acetyl-S-(trichlorovinyl)-L-cysteine |

| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC-d3 | N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC |

| CAS Number | 1346616-95-2[1][4][5][6][7] | 111348-61-9[1][2][6][8][9][10] |

| Molecular Formula | C₇H₅D₃Cl₃NO₃S[1][6] | C₇H₈Cl₃NO₃S[8][10][11] |

| Molecular Weight | 295.59 g/mol [1][6][7] | 292.57 g/mol [8][11] |

| Melting Point | 150-153°C[7] | Not available |

| Appearance | Solid[2][9] | Solid |

Metabolism and Mechanism of Toxicity

N-Acetyl-S-(trichlorovinyl)-L-cysteine is the final product of the glutathione (GSH) conjugation pathway for tetrachloroethylene. This pathway, while primarily a detoxification route, is also responsible for the bioactivation of PERC into a potent nephrotoxin.

The metabolic process begins in the liver, where PERC is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5][12] The resulting conjugate, S-(1,2,2-trichlorovinyl)glutathione (TCVG), is transported to the kidneys.[4][5] In the renal proximal tubules, TCVG is sequentially metabolized by γ-glutamyltranspeptidase (GGT) and dipeptidases to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[5][13]

TCVC has two primary fates: it can be N-acetylated by N-acetyltransferases to form the less toxic and readily excretable mercapturic acid, NAcTCVC, or it can be bioactivated by the enzyme cysteine conjugate β-lyase (CCBL).[5] The action of β-lyase cleaves the C-S bond, generating a reactive and unstable thiol that is a potent nephrotoxin and mutagen, leading to selective necrosis of the proximal tubules.[5][14] While NAcTCVC is the detoxification product, it can be deacetylated back to the toxic TCVC, creating a dynamic equilibrium that influences the overall toxicity.[7]

Quantitative Data

The use of a stable isotope-labeled internal standard like NAcTCVC-d3 is crucial for accurate quantification. The following table summarizes reported limits of quantitation (LOQ) for the non-deuterated analyte in various biological matrices using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method in mice treated with PERC.

| Matrix | Limit of Quantitation (LOQ) |

| Liver | 1-2.5 pmol/g |

| Kidney | 1-10 pmol/g |

| Serum | 1-2.5 pmol/mL |

| Urine | 2.5-5 pmol/mL |

| Data derived from a study on mice treated orally with PERC.[1] |

Additionally, a study on workers occupationally exposed to 1,1,2-trichloroethene, a related compound, reported urinary concentrations of the analogous metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, in the range of 2.8-3.8 µmol/L.[7]

Experimental Protocols

Protocol for Quantification of NAcTCVC in Biological Samples via LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of NAcTCVC in biological samples (e.g., urine, plasma, tissue homogenate) using NAcTCVC-d3 as an internal standard.

1. Sample Preparation: a. To a 50 µL aliquot of the biological sample (e.g., urine, serum, or tissue homogenate supernatant), add 100 µL of chilled acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 0.1 µM).[4] b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein. d. Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Perform separation on a reverse-phase HPLC column (e.g., C18) with a gradient elution.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate the analyte from matrix components. b. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification.

MRM Transitions (example for related Ac-DCVC): For the analyte, monitor transitions such as m/z 256.0 → 126.9.[15] The specific transitions for NAcTCVC should be optimized empirically. For NAcTCVC-d3, the parent ion will be shifted by +3 Da. c. Quantification: Construct a calibration curve using known concentrations of NAcTCVC spiked into a blank matrix. Quantify the unknown samples by calculating the peak area ratio of the analyte to the internal standard (NAcTCVC-d3) and interpolating from the calibration curve.

Workflow for sample preparation and LC-MS/MS analysis. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of NAcTCVC or its parent compounds on a relevant cell line (e.g., human kidney proximal tubule cells like HK-2, or liver cells like HepG2).

1. Cell Culture and Seeding: a. Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂). b. Seed cells into a 96-well microtiter plate at a density of approximately 3,000-10,000 cells per well in 100 µL of culture medium.[6][16] c. Allow cells to adhere and grow for 24 hours.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., NAcTCVC) in culture medium. b. Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells if applicable. c. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement (MTT Assay): a. After the incubation period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate. c. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16] d. Gently shake the plate to ensure complete dissolution. e. Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic fate and toxicological impact of tetrachloroethylene. Its use as an internal standard enables precise and reliable quantification of the NAcTCVC metabolite, facilitating pharmacokinetic studies and human exposure assessments. The information and protocols presented in this guide offer a foundational resource for designing and executing experiments aimed at elucidating the mechanisms of PERC-induced nephrotoxicity and improving human health risk characterization.

References

- 1. Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Trichloroethylene: A Comparative Analysis in Humans and Rats

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of trichloroethylene (TCE), a prevalent environmental contaminant, in both human and rat models. Understanding the biotransformation of TCE is critical for assessing its toxicity and carcinogenic potential, and for developing effective risk assessment strategies and potential therapeutic interventions. This document details the primary metabolic pathways, presents quantitative data on metabolite formation, outlines experimental protocols for studying TCE metabolism, and provides visual representations of the key processes.

Introduction

Trichloroethylene (TCE) is a volatile organic compound widely used as an industrial solvent and degreasing agent. Its presence in the environment, particularly in groundwater, has raised significant public health concerns. The toxicity of TCE is largely attributed to its complex metabolism, which generates a variety of reactive and stable metabolites. This guide focuses on the two major metabolic pathways of TCE: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation, highlighting the similarities and differences between human and rat metabolism.

Metabolic Pathways of Trichloroethylene

TCE metabolism is a multifaceted process that occurs primarily in the liver, with subsequent processing of some metabolites in the kidneys.[1] The two principal pathways are detailed below.

Cytochrome P450 (CYP)-Dependent Oxidation

The predominant pathway for TCE metabolism is oxidation, primarily catalyzed by the cytochrome P450 mixed-function oxidase system, with CYP2E1 being a key enzyme in both humans and rats.[2] This pathway leads to the formation of several metabolites, some of which are associated with liver and lung toxicity.[3]

The initial step involves the formation of an unstable intermediate, TCE-epoxide, which rapidly rearranges to form chloral hydrate. Chloral hydrate is then further metabolized via two main routes:

-

Oxidation: Chloral hydrate is oxidized to trichloroacetic acid (TCA) by aldehyde dehydrogenase.

-

Reduction: Chloral hydrate is reduced to trichloroethanol (TCOH) by alcohol dehydrogenase. TCOH can then be conjugated with glucuronic acid to form trichloroethanol glucuronide (TCOG).

Dichloroacetic acid (DCA) is another metabolite formed through the CYP-dependent pathway, although its formation is considered a minor route.[2]

Glutathione (GSH) Conjugation

A smaller fraction of TCE is metabolized through direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1] This pathway is of particular toxicological significance as it leads to the formation of nephrotoxic metabolites.

The initial product of this pathway is S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is transported to the kidneys where it is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] DCVC is a key intermediate that can be bioactivated by the enzyme β-lyase to form a reactive thiol, which is believed to be responsible for the observed kidney toxicity.[3] Alternatively, DCVC can be N-acetylated to form the less toxic mercapturic acid, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is then excreted in the urine.[4]

Quantitative Data on Trichloroethylene Metabolism

The following tables summarize key quantitative data on the metabolism of TCE in humans and rats, providing a basis for interspecies comparison.

Table 1: Kinetic Parameters of Trichloroethylene Metabolism in Human and Rat Liver Microsomes

| Species | Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human | Oxidative | CYP2E1 | 8 - 15 | 0.8 - 1.6 | [2] |

| Glutathione Conjugation | GST | 22.7 - 333 | 4.27 - 8.77 | [5] | |

| Rat | Oxidative | CYP2E1 | 7 - 12 | 2.5 - 4.0 | [2] |

| Glutathione Conjugation | GST | Data not readily available in a comparable format | Data not readily available in a comparable format |

Note: Kinetic parameters can vary depending on the specific experimental conditions and the individual genetic polymorphisms.

Table 2: In Vivo Metabolite Concentrations Following Trichloroethylene Exposure

| Species | Exposure Route & Dose | Sample | Metabolite | Concentration | Reference |

| Human | Inhalation (100 ppm, 4h) | Blood | DCVG | 1 - 50 nmol/mL | [6] |

| Occupational Exposure | Urine | NAcDCVC | Detectable | [4] | |

| Rat | Oral Gavage (2, 5, or 15 mmol/kg) | Liver, Kidney | DCVG, DCVC | Detected, dose- and time-dependent | [7] |

| Oral Gavage (200 mg/kg) | Urine (72h) | TCA, TCOH, TCOG | 88.9 - 93.5% of excreted radioactivity | [8] | |

| Oral Gavage (200 mg/kg) | Urine (72h) | DCA | 0.1 - 2.0% of excreted radioactivity | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of TCE.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to determine the kinetic parameters of TCE metabolism by CYP enzymes in liver microsomes.

Materials:

-

Liver microsomes (human or rat)

-

Trichloroethylene (TCE)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Gas-tight vials

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of liver microsomes in a gas-tight vial.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of TCE to the vial.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analyze the formation of metabolites (e.g., chloral hydrate, TCOH) in the reaction mixture using a validated GC-MS method.

-

Perform the assay with a range of TCE concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

In Vivo Animal Study of Trichloroethylene Metabolism

This protocol outlines a typical in vivo study in rats to investigate the distribution and excretion of TCE and its metabolites.

Animals:

-

Male Fischer 344 rats (or other appropriate strain)

Materials:

-

Trichloroethylene (TCE)

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages for urine and feces collection

-

Analytical equipment for metabolite analysis (e.g., GC-MS, LC-MS/MS)

Procedure:

-

Acclimate the rats to the experimental conditions and house them individually in metabolic cages.

-

Administer a single dose of TCE in the vehicle to the rats via oral gavage or another relevant route of exposure. A control group should receive the vehicle only.

-

Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

At the end of the study period, anesthetize the animals and collect blood and tissue samples (e.g., liver, kidney).

-

Process the biological samples (urine, blood, tissue homogenates) for the analysis of TCE and its metabolites using validated analytical methods such as GC-MS for volatile compounds and LC-MS/MS for non-volatile metabolites like NAcDCVC.[1][9]

-

Quantify the concentrations of TCE and its metabolites in each sample to determine the pharmacokinetic profile and the extent of metabolism through different pathways.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of TCE and a typical experimental workflow.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and Tissue Distribution of Orally Administered Trichloroethylene in Male and Female Rats: Identification of Glutathione- and Cytochrome P450-Derived Metabolites in Liver, Kidney, Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, elimination and metabolism of trichloroethylene: a quantitative comparison between rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Trichloroethylene Metabolites in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Understanding its metabolic fate is crucial for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of key TCE metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for researchers in toxicology, environmental health, and drug development.

TCE is primarily metabolized in the body through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][2][3][4] The CYP-dependent pathway, which is quantitatively dominant, leads to the formation of metabolites such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCOH).[1][2][3] The GSH conjugation pathway, although a minor route, produces reactive intermediates like S-(1,2-dichlorovinyl)glutathione (DCVG), which is further processed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[1][5] These GSH-derived metabolites are particularly implicated in TCE-induced nephrotoxicity.

Metabolic Pathway of Trichloroethylene

The metabolic conversion of TCE is a complex process involving multiple enzymatic steps in different tissues, primarily the liver and kidneys.[1][2] The two major pathways, CYP-oxidation and GSH-conjugation, result in a variety of metabolites that can be used as biomarkers of exposure and effect.

References

- 1. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichloroethylene Toxicity: Biological fate of trichloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Ac-TCVC Analysis in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) is a urinary metabolite of tetrachloroethylene and trichloroethylene, common environmental and occupational contaminants. As a product of the glutathione conjugation pathway, N-Ac-TCVC serves as a critical biomarker for assessing exposure to these toxic compounds and understanding their metabolic activation into nephrotoxic and potentially carcinogenic species. Accurate and reliable quantification of N-Ac-TCVC in human urine is therefore essential for toxicological studies, risk assessment, and the development of therapeutic interventions.

This document provides a detailed protocol for the analysis of N-Ac-TCVC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of N-Ac-TCVC Formation